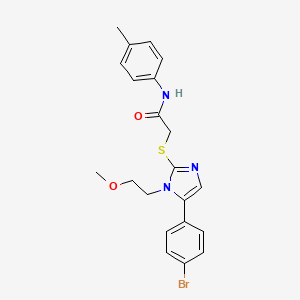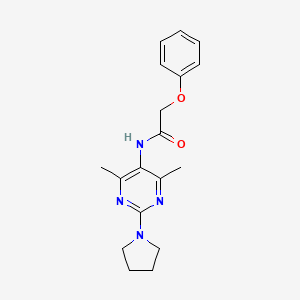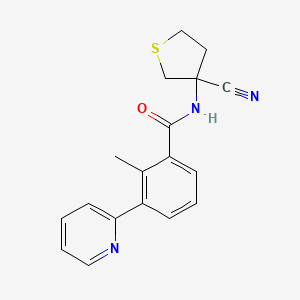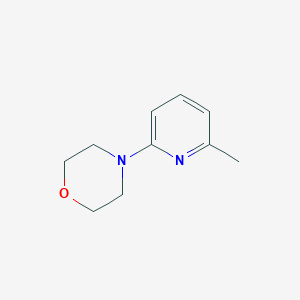![molecular formula C15H12F3NO2 B2831381 4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol CAS No. 860789-32-8](/img/structure/B2831381.png)
4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol” is a small molecule with the CAS Number: 860789-32-8 . Its IUPAC name is 4-hydroxybenzaldehyde O-[4-(trifluoromethyl)benzyl]oxime . The molecular weight of this compound is 295.26 .
Molecular Structure Analysis
The molecular formula of the compound is C15H12F3NO2 . The InChI code for the compound is 1S/C15H12F3NO2/c16-15(17,18)13-5-1-12(2-6-13)10-21-19-9-11-3-7-14(20)8-4-11/h1-9,20H,10H2/b19-9+ .Physical And Chemical Properties Analysis
The compound is a solid . The SMILES string representation of the compound is FC(F)(F)C1=CC=C(/N=C/C2=CC=C(O)C=C2)C=C1 . The compound has a polar surface area of 20 Ų .Wissenschaftliche Forschungsanwendungen
Solvatochromism and Probes for Solvent Mixtures
This compound exhibits interesting solvatochromic properties, which are changes in color based on the solvent polarity. Research by Nandi et al. (2012) highlights the synthesis of related nitro-substituted phenolates that revealed reversible solvatochromism. These phenolates were used to investigate binary solvent mixtures, showcasing their potential as solvatochromic switches and probes for studying solvent-solvent and solute-solvent interactions, providing insights into the medium's polarity effects on molecular behavior (Nandi et al., 2012).
Anticancer Activity
A related compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, was synthesized and evaluated for its anticancer activity against T47D breast cancer cells. Although the activity was found to be weak, the study opens avenues for further modifications and testing of similar compounds in cancer research (Sukria et al., 2020).
Prototropy and Radical Scavenging Activity
Research on Schiff bases, including compounds with structures similar to the one , has explored their prototropic behavior and radical scavenging activities. These properties are significant for pharmaceutical applications and in the food industry, suggesting potential therapeutic and additive uses due to their antioxidant properties (Kaştaş et al., 2017).
Fluoro-Functionalized Imines in NLO Applications
A study on the synthesis and characterization of fluoro-functionalized imines, including the crystalline structures and quantum chemical calculations, revealed their potential in nonlinear optical (NLO) applications. This research indicates the role of such compounds in developing materials with advanced optical properties (Ashfaq et al., 2022).
Corrosion Inhibition
Investigations into Schiff bases similar to 4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol have shown their efficacy as corrosion inhibitors for steel in acidic solutions. This application is crucial for extending the lifespan of metals in industrial processes (Hasanov et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(E)-[4-(trifluoromethyl)phenyl]methoxyiminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)13-5-1-12(2-6-13)10-21-19-9-11-3-7-14(20)8-4-11/h1-9,20H,10H2/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYDUZSLNLXVRH-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CC=C(C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone](/img/structure/B2831301.png)

![1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831303.png)

![2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole](/img/structure/B2831306.png)
![N-[(1S)-1-(1,3-Thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2831307.png)
![3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-4-one](/img/structure/B2831310.png)


![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)


